Seglitide

Receptor Pharmacology Binding Affinity SSTR Profiling

Seglitide (MK-678), with CAS number 81377-02-8, is a synthetic cyclic hexapeptide analog of the native neuropeptide somatostatin. It is primarily characterized as a potent, orally active agonist with high affinity for the somatostatin receptor (SSTR) subtypes 2 and 5, and a competitive antagonist at SSTR14, SSTR25, and SSTR28.

Molecular Formula C44H56N8O7
Molecular Weight 809.0 g/mol
CAS No. 81377-02-8
Cat. No. B013172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeglitide
CAS81377-02-8
Synonymscyclo(MATTLVP)
cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe)
cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl)
L 363586
L-363586
MK 678
MK-678
seglitide
seglitide acetate
seglitide monoacetate
Molecular FormulaC44H56N8O7
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O
InChIInChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1
InChIKeyNPJIOCBFOAHEDO-AVWFULIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Seglitide (MK-678, CAS 81377-02-8): A Potent and Orally Active Somatostatin Receptor Agonist for Precision Pharmacology


Seglitide (MK-678), with CAS number 81377-02-8, is a synthetic cyclic hexapeptide analog of the native neuropeptide somatostatin [1]. It is primarily characterized as a potent, orally active agonist with high affinity for the somatostatin receptor (SSTR) subtypes 2 and 5, and a competitive antagonist at SSTR14, SSTR25, and SSTR28 [2]. Unlike clinically used somatostatin analogs such as octreotide or lanreotide, Seglitide serves as a critical pharmacological tool compound due to its unique receptor interaction profile and oral bioavailability, which facilitates in vivo studies [3].

Why Seglitide (CAS 81377-02-8) Cannot Be Interchanged with Other Somatostatin Analogs in Research


Generic substitution among somatostatin analogs is not scientifically valid due to significant variations in receptor subtype selectivity, intrinsic activity (agonist vs. antagonist), and oral bioavailability. Seglitide exhibits a distinct binding profile across the five somatostatin receptor subtypes (SSTR1-5) compared to first-generation clinical analogs like octreotide and lanreotide or second-generation analogs like pasireotide [1]. Critically, Seglitide is orally active , a property not shared by clinically dominant injectable peptides, and it acts as a competitive antagonist at certain receptor isoforms (SSTR14, SSTR25, SSTR28) while agonizing others [2]. This dual pharmacology dictates that substituting Seglitide with another analog would alter experimental outcomes related to hormone secretion, neurotransmission, and cellular proliferation, thus necessitating its specific procurement for targeted research applications.

Seglitide (MK-678) Differentiation: A Quantitative Evidence Guide for Scientific Selection


Differential Receptor Subtype Binding Affinity: Seglitide vs. Clinical Analogs

Seglitide exhibits a unique binding affinity profile across the five human somatostatin receptor subtypes (SSTR1-5) when compared to first- and second-generation clinical analogs. At the SSTR2 subtype, a key target for growth hormone and glucagon suppression, Seglitide's affinity (IC50 0.2-1.5 nM) is comparable to octreotide (0.4-2.1 nM) and lanreotide (0.5-1.8 nM). However, its affinity for SSTR5 (IC50 0.06-23 nM) is notably broader and potentially more potent than the ranges reported for octreotide (5.6-32 nM) and lanreotide (0.6-14 nM) [1]. Conversely, unlike the multi-receptor targeting pasireotide, Seglitide maintains negligible affinity for SSTR1 (>1000 nM) and SSTR4 (>127 nM), classifying it as a more selective tool for SRIF-1 receptor subtypes (SSTR2/3/5) [2]. This specific, quantifiable pattern of selectivity allows researchers to dissect SSTR2/5-mediated pathways with minimal confounding from SSTR1 or SSTR4 activation.

Receptor Pharmacology Binding Affinity SSTR Profiling

Orally Bioavailable Agonism: Seglitide Enables In Vivo Studies Not Possible with Injectable Analogs

A critical and quantifiable advantage of Seglitide is its oral activity, a property absent in the clinically dominant somatostatin analogs octreotide, lanreotide, and pasireotide, which require intravenous or subcutaneous administration [1]. In an in vivo rat model, oral administration of Seglitide led to a significant, measurable increase in extracellular dopamine levels in the nucleus accumbens shell, demonstrating functional penetration of the blood-brain barrier and central nervous system activity [2]. This oral bioavailability translates to a practical and physiological route of administration in chronic dosing paradigms, reducing the stress and variability associated with repeated injections in animal models.

In Vivo Pharmacology Oral Bioavailability Drug Discovery

Unique Dual Pharmacology: Seglitide Functions as an Antagonist at Specific SSTR Isoforms

Seglitide exhibits a unique dual pharmacological profile not shared by classical agonists like octreotide. While it acts as a potent agonist at SSTR2 and SSTR5, functional studies demonstrate that Seglitide is a competitive antagonist at SSTR14, SSTR25, and SSTR28 receptor isoforms [1]. This functional dichotomy is quantifiably distinct; for instance, in guinea-pig isolated right atria, Seglitide displayed low intrinsic activity and behaved as an antagonist, failing to mimic the negative inotropic effects of other agonists [2]. This contrasts with the pure agonism of octreotide and lanreotide at their target receptors. This mixed agonist/antagonist profile enables the precise dissection of complex somatostatin signaling pathways where different receptor isoforms or splice variants mediate opposing physiological functions.

Pharmacodynamics Receptor Antagonism Functional Selectivity

Potency for Hormone Suppression: Seglitide is More Potent than Native Somatostatin

Seglitide demonstrates superior potency compared to the native ligand somatostatin in suppressing key metabolic hormones. Functional assays in isolated pancreatic islets and perfused pancreas models show that Seglitide is more potent than native somatostatin-14 for inhibiting the release of insulin, glucagon, and growth hormone [1]. This enhanced potency is a direct result of its optimized cyclic hexapeptide structure, which confers greater metabolic stability and higher receptor affinity than the natural linear peptide. This makes Seglitide a more effective and reliable tool for acutely modulating hormone levels in experimental settings.

Endocrinology Hormone Inhibition Metabolic Research

Seglitide as a Reference Standard: A Well-Characterized Tool for SSTR2/SSTR5 Research

Seglitide, along with octreotide, is one of the most extensively characterized and frequently cited short synthetic somatostatin analogs in the scientific literature for defining somatostatin receptor pharmacology [1]. It has been used as a radioligand ([125I]MK-678) to define SRIF-1 binding sites in brain tissue [2] and as a reference agonist in numerous in vitro and in vivo studies. This established body of knowledge provides a robust and reliable baseline for new experiments, ensuring that data generated with Seglitide can be directly compared to a vast historical dataset, a level of validation not yet established for newer or less characterized analogs.

Research Tools Reference Standards Assay Development

Optimal Research and Industrial Application Scenarios for Seglitide (MK-678)


In Vivo Studies of Central Nervous System Function Requiring Oral Dosing

Seglitide is the preferred choice for neuroscience research that demands a non-invasive, oral route of administration to study the central effects of somatostatin receptor modulation. Its demonstrated oral bioavailability and ability to increase dopamine levels in the nucleus accumbens [1] make it ideal for chronic dosing paradigms in behavioral, cognitive, and neuropsychiatric disorder models, where repeated injections of octreotide or lanreotide would be a significant confound. This application directly leverages the evidence of Seglitide's oral activity as a key differentiator from injectable analogs.

Dissecting SSTR2 vs. SSTR5 Mediated Signaling in Endocrine and Cancer Research

For studies aiming to differentiate the specific contributions of SSTR2 and SSTR5 to hormone secretion (e.g., insulin, glucagon, GH) or tumor cell proliferation, Seglitide's unique receptor binding profile is essential. While clinical analogs like octreotide also target SSTR2/5, Seglitide's distinct affinity range for SSTR5 and its lack of SSTR1/4 activity provide a cleaner pharmacological window. This allows for precise interpretation of results when comparing to more selective SSTR2 or SSTR5 agonists or when using receptor knockout models, as supported by its quantifiable binding affinities .

Investigating the Role of SSTR Splice Variants (SSTR14/25/28) in Cardiovascular Physiology

Seglitide is the only well-characterized somatostatin analog that functions as a competitive antagonist at the SSTR14, SSTR25, and SSTR28 isoforms while retaining agonism at SSTR2 and SSTR5 [2]. This makes it an indispensable tool for cardiovascular research involving isolated tissue preparations (e.g., guinea-pig atria) [3], where the specific contribution of these splice variants to cardiac contractility and arrhythmogenesis can be probed. No other commercially available analog offers this precise pharmacological signature.

Assay Development and Validation for Somatostatin Receptor Binding

As a well-established reference standard, Seglitide is optimal for validating and calibrating new assays for somatostatin receptor binding and function. Its use as a radioligand ([125I]MK-678) to define SRIF-1 sites [4] and its extensive characterization across multiple labs and assay formats [5] make it a reliable positive control and comparator compound. This ensures that new data can be benchmarked against a trusted historical dataset, a critical step in drug discovery and receptor pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seglitide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.